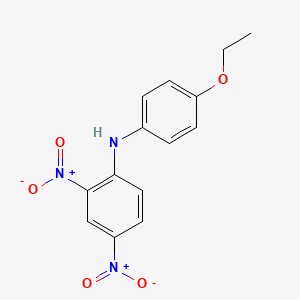
N-(4-Ethoxyphenyl)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxyphenyl)-2,4-dinitroaniline is an organic compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring The ethoxyphenyl group attached to the nitrogen atom of the aniline ring adds to the compound’s unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2,4-dinitroaniline can be achieved through several methods. One common approach involves the nitration of N-(4-ethoxyphenyl)aniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethoxyphenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite can be used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Ethoxyphenyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Ethoxyphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in the compound’s reactivity, allowing it to participate in redox reactions. The ethoxyphenyl group may influence the compound’s binding affinity to biological targets, potentially affecting its biological activity. The exact molecular pathways involved in its action are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-2,4-dinitroaniline
- N-(4-Chlorophenyl)-2,4-dinitroaniline
- N-(4-Bromophenyl)-2,4-dinitroaniline
Uniqueness
N-(4-Ethoxyphenyl)-2,4-dinitroaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, bromo), the ethoxy group may confer distinct properties, such as solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
6943-24-4 |
|---|---|
Fórmula molecular |
C14H13N3O5 |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H13N3O5/c1-2-22-12-6-3-10(4-7-12)15-13-8-5-11(16(18)19)9-14(13)17(20)21/h3-9,15H,2H2,1H3 |
Clave InChI |
WNMCDSUFVJWXLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















